5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-cyclopropyl-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-12(14)11-6-9-5-8(7-1-2-7)3-4-10(9)15-11/h3-7H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUNRMOOEXEPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)SC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Alkylation-Cyclization
The patent WO1999047510A2 outlines a scalable route for benzo[b]thiophene synthesis:
- Alkylation: React 2-chlorobenzaldehyde with mercaptoacetic acid in 10–15% aqueous KOH under 15–25 psi pressure at 115–125°C for 3 hours.
- Cyclization: Intramolecular thioether formation occurs spontaneously, yielding the potassium salt of 2-benzo[b]thiophenecarboxylic acid after acidification.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 80–85% (crude) |
| Purity (HPLC) | >95% after recrystallization |
| Scale | Up to 500 g demonstrated |
One-Pot Mercaptoacetic Acid Condensation
A modified one-pot approach eliminates intermediate isolation:
- Reagents: 2-Chloro-5-cyclopropylbenzaldehyde, mercaptoacetic acid, KOH, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
- Conditions: 120°C, 20 psi, 4 hours.
- Outcome: Direct formation of the carboxylic acid after neutralization with HCl.
Ester Hydrolysis to Carboxylic Acid
The methyl ester derivative (e.g., 5-cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester) undergoes hydrolysis:
- Base Hydrolysis: 2M NaOH in ethanol/water (1:1) at 60°C for 6 hours.
- Acid Workup: Neutralization with 6M HCl precipitates the carboxylic acid (yield: 90–92%).
Challenges:
- Byproduct Formation: Over-hydrolysis or decarboxylation at elevated temperatures (>70°C).
- Mitigation: Controlled addition of acid and low-temperature quenching (−20°C).
Industrial-Scale Synthesis Considerations
Continuous Flow Reactors
Adopting flow chemistry reduces reaction times from hours to minutes:
Purification Techniques
- Crystallization: Ethanol/water (3:1) achieves >99% purity.
- Chromatography: Silica gel with chloroform/hexane (1:2) removes residual cyclopropanation catalysts.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Two-Step Alkylation | 80 | 95 | High | 12 |
| One-Pot Condensation | 85 | 97 | Moderate | 18 |
| Flow Chemistry | 88 | 99 | High | 9 |
Key Takeaway: Flow chemistry offers superior efficiency and cost-effectiveness for large-scale production.
Challenges and Optimization Strategies
Cyclopropane Ring Stability
The strained cyclopropane ring is prone to ring-opening under acidic conditions. Solutions include:
Byproduct Management
- Transesterification: Minimized by using anhydrous solvents and molecular sieves.
- Halogen Retention: Excess NaHCO₃ (2.0 equiv) scavenges HCl during cyclization.
Chemical Reactions Analysis
5-Cyclopropyl-Benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl group, using reagents such as halogens or nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions like the Suzuki–Miyaura coupling, which involves the use of organoboron reagents and palladium catalysts.
Scientific Research Applications
Chemical Synthesis and Properties
The compound can be synthesized through various methods, including cyclization reactions involving thiophene derivatives. Its solubility profile indicates it is soluble in organic solvents like ethanol and acetone but insoluble in water. This property is crucial for its application in organic synthesis and pharmaceutical formulations.
Medicinal Chemistry
5-Cyclopropyl-Benzo[b]thiophene-2-carboxylic acid is being investigated for its potential therapeutic properties:
- Anti-inflammatory Activities : Studies indicate that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Properties : Research suggests that it exhibits activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus, highlighting its potential for developing new antibiotics .
Organic Synthesis
As a versatile building block, this compound is utilized in the synthesis of more complex thiophene derivatives. Its unique structural features allow chemists to modify it further to create novel compounds with enhanced biological activities.
Material Science
In the industrial sector, this compound is explored for applications in organic semiconductors and materials for organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for use in advanced electronic devices.
Case Study 1: Anti-inflammatory Effects
In a recent study, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for chronic inflammatory diseases .
Case Study 2: Antimicrobial Activity
Another investigation revealed that derivatives of this compound exhibited potent antimicrobial activity against resistant strains of bacteria, with minimal inhibitory concentrations comparable to existing antibiotics .
Comparison with Related Compounds
| Compound Name | Unique Features | Applications |
|---|---|---|
| Benzo[b]thiophene-2-carboxylic acid | Basic structure without cyclopropyl modification | Used as an intermediate in organic synthesis |
| 5-Chloro-benzo[b]thiophene-2-carboxylic acid | Chlorine substitution affects reactivity | Explored for similar pharmacological properties |
| 2,3,4-Trisubstituted thiophenes | Variations in substitution patterns | Diverse applications in medicinal chemistry |
Mechanism of Action
The mechanism of action of 5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, including enzyme inhibition and receptor binding. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their properties:
Physicochemical Properties
- Fluorine Substituent : The 5-fluoro analogue () exhibits increased acidity at the carboxylic acid group due to fluorine’s electron-withdrawing nature, which may enhance solubility in polar solvents .
- Benzyloxy Substituent : The benzyloxy-substituted compound () has a higher molecular weight (326.37 g/mol) and greater steric bulk, which could reduce solubility but improve membrane permeability .
Biological Activity
5-Cyclopropyl-Benzo[b]thiophene-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
This compound is characterized by a unique cyclopropyl group attached to a benzo[b]thiophene structure, which enhances its reactivity and biological interactions. The compound can be synthesized through various methods, including cyclization and functionalization reactions that utilize starting materials such as thiophene derivatives and carboxylic acids.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways:
- Cytochrome P450 Enzymes : The compound has been shown to modulate the activity of cytochrome P450 enzymes, which play critical roles in drug metabolism and the biotransformation of xenobiotics. This interaction can lead to either inhibition or activation of these enzymes, influencing metabolic pathways crucial for maintaining homeostasis in biological systems.
- Cell Signaling Pathways : this compound influences cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. This pathway is vital for regulating cell proliferation, differentiation, and survival, suggesting potential applications in cancer therapy.
Biological Activities
The compound exhibits a range of biological activities that are summarized in the following table:
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus strains, including drug-resistant variants. The minimum inhibitory concentration (MIC) was found to be as low as 4 µg/mL, indicating strong antimicrobial properties without significant cytotoxic effects on human cells .
- Antitubercular Activity : In vitro studies demonstrated that derivatives of benzo[b]thiophene-2-carboxylic acid showed potent activity against Mycobacterium tuberculosis, with MIC values ranging from 0.91 to 2.83 μg/mL against dormant bacteria . This suggests that the compound could serve as a lead structure for developing new antitubercular agents.
- Inflammation Modulation : Research indicates that compounds within this class can modulate inflammatory responses by influencing cytokine production and immune cell function, making them candidates for further investigation in inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid, and how do reaction conditions influence yield?
A multi-step approach is typically employed, starting with cyclopropane ring introduction via cross-coupling reactions (e.g., Suzuki-Miyaura) on a benzo[b]thiophene scaffold. For example, brominated intermediates (e.g., 5-bromo-benzo[b]thiophene-2-carboxylic acid) can react with cyclopropylboronic acids under palladium catalysis . Yield optimization requires precise control of temperature (80–100°C), solvent polarity (e.g., THF or DMF), and catalyst loading (1–5 mol% Pd). Post-functionalization of the carboxylic acid group may require protection/deprotection strategies to avoid side reactions .
Q. How should researchers safely handle this compound in the laboratory?
Safety protocols include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks, as cyclopropane derivatives may release volatile by-products .
- Emergency Measures: Immediate flushing with water for eye exposure (15+ minutes) and medical consultation for persistent irritation .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% threshold) .
- NMR Spectroscopy: H and C NMR confirm cyclopropyl proton coupling patterns (e.g., J = 6–8 Hz) and carboxylic acid resonance (δ ~12 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] for CHOS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Strategies include:
- 2D NMR (COSY, HSQC): Maps H-C correlations to distinguish cyclopropyl protons from aromatic signals .
- X-ray Crystallography: Definitive structural confirmation, especially for stereoisomers or polymorphs .
- Solvent Screening: Use deuterated DMSO or CDCl to identify solvent peaks masking target signals .
Q. What methodologies optimize the compound’s solubility for biological assays?
Q. How do electronic effects of the cyclopropyl group influence the compound’s reactivity in further derivatization?
The cyclopropyl ring’s electron-withdrawing nature activates the benzo[b]thiophene core toward electrophilic substitution (e.g., nitration at the 4-position). However, steric hindrance may limit reactions at the 5-position. Computational modeling (DFT) predicts charge distribution to guide regioselective modifications .
Q. What strategies mitigate by-product formation during cyclopropane functionalization?
- Catalyst Optimization: Bulky ligands (e.g., SPhos) reduce undesired β-hydride elimination in palladium-catalyzed couplings .
- Low-Temperature Quenching: Halts radical side reactions in photochemical cyclopropanation .
- Chromatographic Purification: Flash column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound from dimeric by-products .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
